molecular formula C18H19N3O B11363541 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-N-methylacetamide

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-N-methylacetamide

Cat. No.: B11363541
M. Wt: 293.4 g/mol
InChI Key: QTBSTPTVJDWIGU-UHFFFAOYSA-N
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Description

N-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)methyl]-N-methylacetamide is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring This particular compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the diazole ring, and an acetamide group attached to the nitrogen atom of the benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)methyl]-N-methylacetamide typically involves the reaction of 1-benzyl-1H-1,3-benzodiazole with N-methylacetamide in the presence of a suitable catalyst. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethylformamide (DMF) solvent . The reaction is carried out under mild conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)methyl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)methyl]-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)methyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)methyl]-N-methylacetamide is unique due to its specific substitution pattern and the presence of both benzyl and acetamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

N-[(1-benzylbenzimidazol-2-yl)methyl]-N-methylacetamide

InChI

InChI=1S/C18H19N3O/c1-14(22)20(2)13-18-19-16-10-6-7-11-17(16)21(18)12-15-8-4-3-5-9-15/h3-11H,12-13H2,1-2H3

InChI Key

QTBSTPTVJDWIGU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CC1=NC2=CC=CC=C2N1CC3=CC=CC=C3

Origin of Product

United States

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